molecular formula C9H10N2O4 B14302360 Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate CAS No. 120049-02-7

Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate

Cat. No.: B14302360
CAS No.: 120049-02-7
M. Wt: 210.19 g/mol
InChI Key: MFIZANGTEQKTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl ester group and an imidazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate can be achieved through several methods. One common approach involves the reaction of imidazole with dimethyl but-2-enedioate under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets Dimethyl 2-(1H-imidazol-1-yl)but-2-enedioate apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties.

Properties

CAS No.

120049-02-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

dimethyl 2-imidazol-1-ylbut-2-enedioate

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)5-7(9(13)15-2)11-4-3-10-6-11/h3-6H,1-2H3

InChI Key

MFIZANGTEQKTDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)OC)N1C=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.